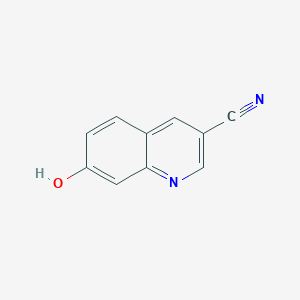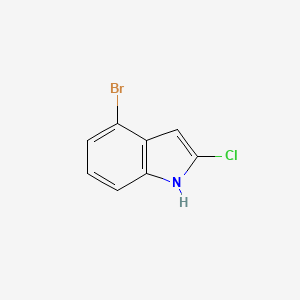![molecular formula C12H13BrFN3O B8761007 Butanamide, N-(5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-methyl-](/img/structure/B8761007.png)
Butanamide, N-(5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide, N-(5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-methyl- is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their potential biological activities, particularly in the field of medicinal chemistry. The unique structure of this compound, which includes a pyrrolo[2,3-b]pyridine core, makes it a promising candidate for various scientific research applications.
Preparation Methods
The synthesis of Butanamide, N-(5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-methyl- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyridine core.
Introduction of Substituents: The bromo and fluoro substituents are introduced through halogenation reactions.
Amidation: The final step involves the formation of the amide bond.
Chemical Reactions Analysis
Butanamide, N-(5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-methyl- can undergo various chemical reactions, including:
Scientific Research Applications
Butanamide, N-(5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-methyl- has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in various types of tumors.
Biological Studies: The compound can be used in biological studies to investigate its effects on cell proliferation, apoptosis, migration, and invasion.
Chemical Biology: The compound can be used as a tool in chemical biology to study the role of FGFR signaling pathways in various biological processes.
Mechanism of Action
The mechanism of action of Butanamide, N-(5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-methyl- involves the inhibition of FGFRs. The compound binds to the ATP-binding site of FGFRs, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Butanamide, N-(5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-methyl- can be compared with other pyrrolopyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds also have a bicyclic structure and exhibit similar biological activities, including kinase inhibition.
5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl Compounds: These compounds have similar structures but different substituents, which can lead to variations in their biological activities.
(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol: This compound has a similar core structure but different functional groups, which can affect its chemical reactivity and biological properties.
Properties
Molecular Formula |
C12H13BrFN3O |
|---|---|
Molecular Weight |
314.15 g/mol |
IUPAC Name |
N-(5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-methylbutanamide |
InChI |
InChI=1S/C12H13BrFN3O/c1-6(2)3-9(18)17-8-5-16-12-10(8)11(14)7(13)4-15-12/h4-6H,3H2,1-2H3,(H,15,16)(H,17,18) |
InChI Key |
XZRXULLUVYVQHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=CNC2=NC=C(C(=C12)F)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

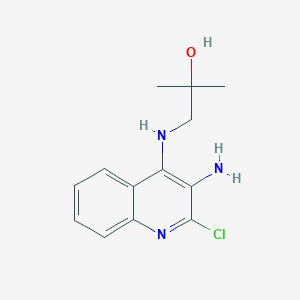
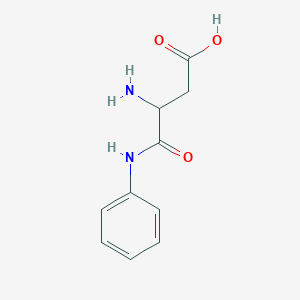
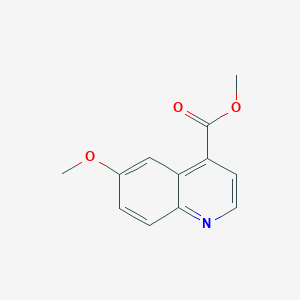
![2-[(Prop-2-yn-1-yl)sulfanyl]-1H-indole](/img/structure/B8760965.png)
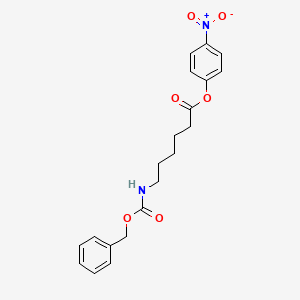

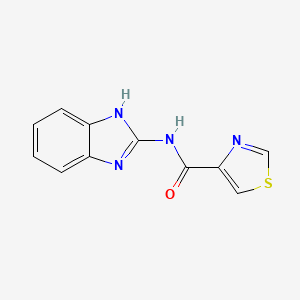

![2-(3-Chloro-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid](/img/structure/B8760993.png)

